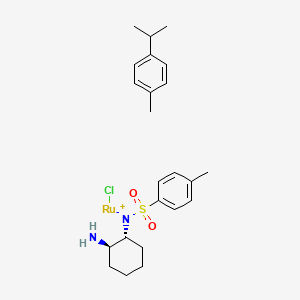

Chloro(p-cymene)N-(p-toluenesu

Description

BenchChem offers high-quality Chloro(p-cymene)N-(p-toluenesu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(p-cymene)N-(p-toluenesu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t12-,13-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAHIDXLXBJEEB-GPWCTTBFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C2CCCCC2N.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H]2CCCC[C@H]2N.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2O2RuS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure & Application Guide: Chloro(p-cymene)[N-(p-toluenesulfonyl)] Ruthenium(II) Complexes

Executive Summary

This technical guide details the structural anatomy, mechanistic action, and synthesis of Chloro(

Part 1: Structural Anatomy & Electronic Properties

The complex adopts a classic "Piano Stool" (pseudo-octahedral) geometry.[1] The ruthenium(II) center is coordinated by an

Coordination Sphere

-

The "Seat" (

-p-cymene): The aromatic ring coordinates to the Ru(II) center through all six carbons ( -

The "Legs" (Chiral Ligand & Halide):

-

Chloride (Cl): A labile ligand that is displaced during the activation cycle to form the active 16-electron species.

-

TsDPEN Ligand: The

-tosyl-1,2-diphenylethylenediamine acts as a bidentate chelate. Crucially, it coordinates via:-

Amine Nitrogen (

): Provides a proton for the bifunctional mechanism. -

Sulfonamidate Nitrogen (

): Acts as an anionic donor after deprotonation, stabilizing the metal center electronically.

-

-

Stereochemical Configuration

The chirality of the complex is dictated by the carbon backbone of the diamine ligand (e.g.,

Crystallographic Metrics (Representative)

The following table summarizes typical bond lengths and angles derived from X-ray diffraction studies of Ru(II)-arene-diamine complexes.

| Parameter | Atoms Involved | Typical Value (Å / °) | Structural Significance |

| Bond Length | Ru — | 1.65 – 1.70 Å | Strong |

| Bond Length | Ru — Cl | 2.40 – 2.42 Å | Labile bond; precursor to hydride formation. |

| Bond Length | Ru — N (Amine) | 2.10 – 2.15 Å | |

| Bond Length | Ru — N (Amido) | 2.05 – 2.09 Å | Shorter due to anionic character ( |

| Bond Angle | N — Ru — N | 75° – 80° | Bite angle of the diamine chelate. |

| Bond Angle | Cl — Ru — N | 85° – 90° | Distorted octahedral geometry. |

Part 2: Mechanistic Action (Metal-Ligand Bifunctional Catalysis)

Unlike traditional hydrogenation where the metal binds the substrate directly (inner-sphere), this complex operates via an outer-sphere mechanism . The substrate does not bind to the metal; instead, it interacts with the enzyme-like "NH–RuH" pocket.

The Catalytic Cycle

-

Pre-catalyst Activation: Treatment with base (e.g., KOH) eliminates HCl, forming a neutral, violet 16-electron Ru-amido species.

-

Dehydrogenation (Hydride Formation): The 16e- species abstracts a hydride from the hydrogen donor (isopropanol or formate), forming the yellow 18-electron Ru-hydride-amine species.

-

Asymmetric Transfer: The ketone substrate associates with the complex via hydrogen bonding. The Ru-H hydride attacks the carbonyl carbon while the N-H proton attacks the oxygen simultaneously.

-

Product Release: The chiral alcohol is released, regenerating the 16e- amido species.

Mechanism Diagram

Caption: The catalytic cycle alternates between a 16-electron amido species and an 18-electron hydride species, utilizing a concerted proton/hydride transfer.

Part 3: Synthesis & Characterization Protocol

Objective: Synthesis of RuCl(p-cymene)[(S,S)-TsDPEN] from the Ruthenium dimer precursor.

Reagents & Materials

-

Precursor:

(Dichloro(p-cymene)ruthenium(II) dimer).[1] -

Ligand:

-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). -

Base: Triethylamine (

) or KOH. -

Solvent: Anhydrous Isopropanol (IPA) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Flame-dry a Schlenk flask and cycle 3x with Nitrogen/Argon. Reason: The 16e- intermediate is air-sensitive; the 18e- chloride complex is relatively stable but synthesis is best performed under inert conditions to prevent oxidation.

-

-

Stoichiometric Mixing:

-

Add

(0.5 eq) and TsDPEN (1.0 eq) to the flask. -

Suspend in anhydrous Isopropanol (0.1 M concentration relative to Ru).

-

-

Heating & Complexation:

-

Heat the mixture to 80°C for 1 hour.

-

Observation: The red/brown suspension of the dimer will dissolve and turn into an orange solution.

-

Note: If isolating the catalyst, no base is added yet. If generating in situ for immediate reaction, add KOH (1-2 eq) now.

-

-

Isolation (for Pre-catalyst storage):

-

Concentrate the solution under reduced pressure.

-

Recrystallize from DCM/Hexane or Methanol/Ether.

-

Filter the orange crystals and dry in vacuo.

-

-

Validation (Self-Check):

-

1H NMR (

): Look for the disappearance of the free ligand N-H signals and the shift of the p-cymene methyl protons. -

Visual: Distinct color shift from the dark red dimer to bright orange (chloride form) or deep violet (amido form if base treated).

-

Synthesis Workflow Diagram

Caption: Linear workflow for the synthesis of the 18-electron pre-catalyst.

Part 4: Applications in Drug Development[2]

The RuCl(p-cymene)(TsDPEN) complex is a "privileged catalyst" in pharmaceutical chemistry due to its ability to generate chiral centers in a predictable manner.

Key Reaction Classes

-

Asymmetric Transfer Hydrogenation (ATH): Reduction of prochiral ketones to chiral alcohols (e.g., reduction of acetophenone derivatives).

-

Dynamic Kinetic Resolution (DKR): Coupled with racemization, this allows for the conversion of racemic starting materials into a single enantiomer of the product (100% theoretical yield).

Case Study: Synthesis of Fluoxetine (Prozac) Intermediates

The catalyst is used to reduce 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol, a direct precursor to chiral antidepressants.

| Substrate | Catalyst Load (S/C) | H-Source | Yield | ee (%) |

| Acetophenone | 200 - 1000 | HCOONa / | >95% | 97% (S) |

| 100 - 500 | HCOOH / | >90% | 95% (S) | |

| Benzil (Diketone) | 200 | iPrOH | 92% | >99% (dl) |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4][5][6] Accounts of Chemical Research.

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.

-

Haaf, K. et al. (2022).[7] Crystal Structures of Half-Sandwich Ru(II) Complexes. MDPI Crystals.

-

Sigma-Aldrich. (2024). Product Specification: RuCl(p-cymene)[(R,R)-Ts-DPEN].

Sources

- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. kanto.co.jp [kanto.co.jp]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) | 192139-90-5 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Mechanism of Action: RuCl(p-cymene)[(S,S)-TsDPEN] in Asymmetric Transfer Hydrogenation (ATH)

[1][2]

Executive Summary & Structural Anatomy

The ruthenium(II) complex RuCl(p-cymene)[(S,S)-TsDPEN] (often referred to as the Noyori-Ikariya catalyst) represents the gold standard in Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional hydrogenation which requires high-pressure H₂ gas and inner-sphere coordination, this catalyst operates via a metal-ligand bifunctional mechanism . This allows for the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantioselectivity (often >95% ee) under mild conditions, making it a critical tool in the synthesis of pharmaceutical intermediates.

Structural Components and Functions

The catalyst's efficiency relies on the synergy between its three core components:

| Component | Functionality | Mechanistic Role |

| Ruthenium (Ru) | Central Metal (d⁶) | Acts as the hydride carrier.[1] Cycles between 16e⁻ (unsaturated) and 18e⁻ (saturated) states. |

| p-Cymene | Stabilizes the Ru(II) center and provides steric bulk. Crucially, it engages in CH/ | |

| TsDPEN | Chiral Ligand | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine .[2][3] The sulfonyl group acidifies the N-H proton, facilitating its release. The chiral backbone (S,S or R,R) dictates the stereochemical outcome. |

Mechanism of Action: The Metal-Ligand Bifunctional Cycle

The catalytic cycle is distinct because the substrate never binds directly to the metal center . Instead, the reaction occurs in the "outer sphere," mediated by simultaneous transfer of a hydride from Ruthenium and a proton from the amine nitrogen.[4]

Phase 1: Catalyst Activation (Pre-catalyst to Active Species)

The commercial precursor is the 18-electron complex RuCl(p-cymene)(TsDPEN) . It is catalytically inactive until "activated" by a base.

-

Elimination: Treatment with a base (e.g., KOH or Triethylamine) removes the chloride ligand (as HCl).

-

Formation of 16e⁻ Species: This generates the purple, unsaturated 16-electron Ru-amido species . This is the true active catalyst that enters the cycle.

Phase 2: Hydrogen Uptake

The 16e⁻ Ru-amido species reacts with a hydrogen donor (typically isopropanol or formic acid).

-

Concerted Addition: A hydride (H⁻) is transferred to the Ru center, and a proton (H⁺) is transferred to the amido nitrogen.

-

Result: Formation of the yellow, 18-electron Ru-hydride-amine species . (If isopropanol is the donor, acetone is released as a byproduct).

Phase 3: Enantio-Determining Step (The 6-Membered Transition State)

This is the critical step for stereocontrol. The 18e⁻ Ru-hydride-amine species approaches the ketone substrate.[4][5]

-

Alignment: The ketone C=O bond aligns with the Ru-H and N-H bonds.

-

CH/

Interaction: The aromatic ring of the substrate stacks against the p-cymene ligand. This non-covalent interaction restricts the approach of the substrate to a single face (Re-face or Si-face), determining the enantiomer formed. -

Concerted Transfer: In a concerted pericyclic process, Ru delivers H⁻ to the carbonyl carbon, and N delivers H⁺ to the carbonyl oxygen. This proceeds via a six-membered cyclic transition state .[2][4]

Phase 4: Product Release

The ketone is converted into a chiral alcohol.[4][5] The alcohol molecule, now weakly hydrogen-bonded, dissociates from the catalyst. This regenerates the 16e⁻ Ru-amido species, completing the cycle.

Mechanistic Visualization

Caption: The Metal-Ligand Bifunctional Cycle showing the oscillation between 16e- Amido and 18e- Hydride species.

Experimental Protocol: ATH of Acetophenone

Objective: Enantioselective reduction of acetophenone to (S)-1-phenylethanol using RuCl(p-cymene)[(S,S)-TsDPEN].

Reagents & Materials[2][5][7][8][9][10][11][12][13][14]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol% relative to substrate).

-

Substrate: Acetophenone (1.0 equiv).

-

Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or reaction can be run neat in the FA/TEA mixture.

Step-by-Step Workflow

-

Catalyst Preparation (In-situ or Pre-formed):

-

Pre-formed (Recommended): Weigh RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol) into a Schlenk flask.

-

In-situ: Weigh [RuCl₂(p-cymene)]₂ dimer (3.1 mg) and (S,S)-TsDPEN (3.7 mg) into the flask. Add 2 mL solvent and stir for 15 min at 40°C to complex.

-

-

Reaction Setup:

-

Purge the flask with Nitrogen (N₂) to remove oxygen (Ru-hydrides are air-sensitive).

-

Add the hydrogen donor: 1.0 mL of Formic Acid/TEA (5:2) azeotrope.[2]

-

Add the substrate: Acetophenone (117 µL, 1.0 mmol).

-

-

Execution:

-

Stir the mixture at Room Temperature (25°C) .

-

Monitor reaction progress via TLC or GC. (Typically complete in 2–12 hours depending on scale and S/C ratio).

-

Note: CO₂ gas will evolve. Ensure the system is open to a bubbler or has a vent needle.

-

-

Workup & Purification:

-

Quench by adding water (5 mL).

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc 90:10).

-

-

Analysis:

-

Determine conversion via ¹H NMR.

-

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Experimental Logic Diagram

Caption: Standard workflow for ATH using Ru-TsDPEN in Formic Acid/TEA media.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning by Oxygen. Fix: Ensure rigorous degassing of solvents and reagents.

-

Cause: Reversible reaction (if using Isopropanol). Fix: Switch to Formic Acid/TEA (irreversible due to CO₂ loss) or remove acetone continuously.

-

-

Low Enantioselectivity:

-

Cause: High temperature.[6] Fix: Lower temperature to 0°C or RT. The

between enantiomeric transition states is favored at lower T. -

Cause: Wrong solvent. Fix: Aprotic solvents (DCM, DMF) often yield higher ee than alcohols when using FA/TEA.

-

-

Substrate Scope:

-

Works best for Aryl-Alkyl ketones .

-

Dialkyl ketones often show lower selectivity due to poor steric differentiation between groups.

-

Ortho-substituents on the aryl ring can sterically hinder the CH/

interaction, requiring higher catalyst loading.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][7][8] Accounts of Chemical Research, 30(2), 97–102. Link

-

Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the Ru(II)-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition, 36(3), 285–288. Link

-

Dub, P. A., & Gordon, J. C. (2016). The role of the metal-ligand bifunctional effect in the hydrogenation of polar bonds. Nature Reviews Chemistry, 1, 0039. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[9][2][8] Journal of the American Chemical Society, 118(10), 2521–2522. Link

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. researchgate.net [researchgate.net]

- 3. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. webofproceedings.org [webofproceedings.org]

- 7. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kanto.co.jp [kanto.co.jp]

- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Organometallic Paradigm: Electronic Tuning via Sulfonamide Ligands

As a Senior Application Scientist, I approach the design of metallodrugs and organometallic catalysts not merely as a synthetic exercise, but as the engineering of a molecular machine. The ruthenium(II) arene "piano-stool" complexes—specifically those utilizing a p-cymene canopy and sulfonamide-based chelating ligands—represent a masterclass in structural tuning.

This technical guide deconstructs the electronic properties of ruthenium p-cymene sulfonamide ligands, exploring how rational modifications to the ligand architecture dictate catalytic efficiency in transfer hydrogenation and govern their potency as targeted anticancer agents.

The core architecture of[(η⁶-p-cymene)Ru(N,N'-sulfonamide)Cl] complexes relies on the synergistic interplay between the hydrophobic p-cymene ring and the bidentate sulfonamide ligand. While the p-cymene moiety provides steric protection and facilitates cellular membrane permeation, the sulfonamide ligand acts as the electronic control dial for the ruthenium center.

Inductive Effects and the Decarboxylation Barrier

In transfer hydrogenation reactions (such as the reduction of NAD⁺ to NADH using formate as a hydride source), the rate-limiting step is the decarboxylation of the coordinated formate to generate the active Ru-hydride species[1]. The electronic nature of the sulfonamide substituent directly dictates the activation energy of this step.

By introducing strongly electron-withdrawing groups (EWGs) to the sulfonamide (e.g., replacing a toluene group with a trifluoromethyl group), electron density is pulled away from the Ru(II) center. This increased electrophilicity at the metal stabilizes the transition state during formate decarboxylation. Consequently, the computed energy barriers for CO₂ release follow the order of ligand electron-withdrawal: MsEn (methylene, highest barrier) > TsEn (toluene) > TfEn (trifluoromethyl, lowest barrier)[1].

Quantitative Data Synthesis: Catalytic & Cytotoxic Metrics

The structural modularity of these complexes allows for precise structure-activity relationship (SAR) mapping. Table 1 summarizes the impact of ligand electronic and steric variations on catalytic Turnover Frequency (TOF) and in vitro cytotoxicity.

Table 1: Electronic and Steric Effects on Ru(II) Arene Complex Efficacy

| Complex | Arene Canopy | Chelating Ligand | TOF (h⁻¹) | IC₅₀ (μM, A2780 Cells) | Key Electronic/Steric Feature | Ref |

| 1 | p-cymene | MsEn | Lowest | N/A | Weakest electron withdrawal | [1] |

| 2 | p-cymene | TsEn | 1.58 | N/A | Moderate electron withdrawal | [1] |

| 3 | benzene | TfEn | 10.4 | N/A | Strongest electron withdrawal (-CF₃) | [1] |

| 4 | p-cymene | TsEn(Bz,H) | 7.7 | 1.0 ± 0.1 | Optimal steric tuning via benzyl group | [2] |

| 5 | p-cymene | TsEn(Naph,H) | High | ~31.0 | High steric bulk (naphthyl) limits cellular uptake | [2] |

Note: TOF values for NAD⁺ reduction are highly dependent on the arene system, decreasing in the order: benzene > biphenyl > p-cymene > hexamethylbenzene[1].

Mechanistic Pathway: Catalysis and Apoptosis

The translational value of these Ru(II) complexes lies in their dual-action mechanism. Beyond forming covalent adducts with DNA, these complexes act as intracellular transfer hydrogenation catalysts. By regioselectively reducing NAD⁺ to 1,4-NADH, they induce a severe redox imbalance within the cancer cell[2]. Co-administration of the Ru(II) complex with sodium formate (2 mM) has been shown to increase antiproliferative potency towards A2780 ovarian cancer cells by up to 36%, proving that catalytic turnover is directly linked to metabolic disruption and apoptosis[2].

Figure 1: Ru(II) p-cymene sulfonamide catalytic transfer hydrogenation and apoptotic workflow.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each chemical choice is explicitly defined.

Protocol 1: Synthesis of [(η⁶-p-cymene)Ru(TsEn)Cl] Precatalyst

Step 1: Dimer Cleavage

-

Action: Suspend 1.0 eq of[Ru(p-cymene)Cl₂]₂ dimer in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: The dimeric precursor must be cleaved to form the mononuclear active species. DCM provides a non-coordinating, aprotic environment that prevents premature solvolysis of the chloride ligands, ensuring the metal center remains fully available for the incoming chelator.

Step 2: Ligand Coordination & Deprotonation

-

Action: Add 2.1 eq of N-(2-aminoethyl)-4-toluenesulfonamide (TsEn) followed by 2.2 eq of triethylamine (TEA). Stir at room temperature for 12 hours.

-

Causality: The sulfonamide proton is weakly acidic. TEA acts as a proton scavenger, deprotonating the sulfonamide nitrogen. This drives the thermodynamic formation of the stable N,N'-bidentate chelate ring, locking the complex into its pseudo-octahedral geometry.

Step 3: Isolation and Spectroscopic Validation

-

Action: Concentrate the solvent in vacuo, precipitate with diethyl ether, and filter. Validate the structure via ¹H NMR (DMSO-d₆).

-

Causality: The complete disappearance of the sulfonamide N-H proton signal in the ¹H NMR spectrum serves as an immediate, self-validating checkpoint confirming successful N-coordination to the Ru(II) center.

Protocol 2: Regioselective NAD⁺ Reduction Assay

Step 1: Pre-equilibration of the Precatalyst

-

Action: Dissolve the [(η⁶-p-cymene)Ru(TsEn)Cl] complex in a D₂O/formate buffer adjusted to pH* 7.2.

-

Causality: The chloride ligand is labile in aqueous media. Pre-equilibration allows for controlled aquation to the[(η⁶-p-cymene)Ru(TsEn)(H₂O)]⁺ intermediate. Maintaining pH* 7.2 is critical; it ensures the formate remains deprotonated (active for coordination) while preventing the alkaline degradation of the NAD⁺ cofactor[1].

Step 2: Initiation via Hydride Source

-

Action: Introduce sodium formate (140 mM) to the reaction vessel.

-

Causality: Formate displaces the aqua ligand. The subsequent decarboxylation is the rate-limiting step. High formate concentrations push the equilibrium forward, maximizing the TOF[2].

Step 3: Kinetic Monitoring

-

Action: Add NAD⁺ and monitor the reaction spectrophotometrically at 340 nm.

-

Causality: The Ru-hydride selectively transfers the hydride to the C4 position of the nicotinamide ring. Because 1,4-NADH absorbs strongly at 340 nm (while NAD⁺ does not), this provides a self-validating, real-time readout of catalytic efficacy and regioselectivity[2].

Conclusion

The electronic properties of ruthenium p-cymene sulfonamide ligands offer a highly tunable platform for both homogeneous catalysis and targeted oncology. By understanding the causality between ligand electron-withdrawal, decarboxylation barriers, and intracellular redox disruption, researchers can rationally design next-generation metallodrugs that bypass traditional platinum-resistance pathways.

References

-

Title : Effect of sulfonamidoethylenediamine substituents in RuII arene anticancer catalysts on transfer hydrogenation of coenzyme NAD+ by formate - PubMed Source : nih.gov URL :[Link]

-

Title : Improved Catalytic Activity of Ruthenium-Arene Complexes in the Reduction of NAD(+) | Request PDF - ResearchGate Source : researchgate.net URL :[Link]

Sources

Stability & Handling of Chloro(p-cymene)(TsDPEN)Ru(II) Catalysts

Technical Guide for Process Chemists & Researchers

Executive Summary

Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly abbreviated as RuCl(p-cymene)(TsDPEN) ) represents a gold standard in Asymmetric Transfer Hydrogenation (ATH). Its utility in drug development hinges on its ability to reduce prochiral ketones and imines with high enantioselectivity.

However, a critical dichotomy exists in its stability profile:

-

The Precursor (18-electron species): Is kinetically stable in air and can be weighed on open benches.

-

The Active Catalyst (16-electron species): Generated in situ upon base treatment, this species is highly sensitive to oxidative degradation.

This guide delineates the mechanistic boundaries of this stability, providing evidence-based protocols to maximize catalyst turnover numbers (TON) and reproducibility.

Structural & Mechanistic Basis of Stability

The stability of this catalyst is governed by the "18-electron rule" of organometallic chemistry. Understanding the transition between the Precursor and the Active Catalyst is essential for proper handling.

The Precursor (Shelf-Stable)

The commercially available form is a neutral, 18-electron complex:

-

Coordination Sphere: Saturated. The Ruthenium center is coordinated by the arene (6e⁻), the TsDPEN ligand (4e⁻), and the Chloride (2e⁻).

-

Air Stability: The saturated coordination sphere prevents the rapid binding of dioxygen (

). Consequently, the solid is stable in air for months if stored cold (

The Active Species (Air-Sensitive)

To function, the catalyst must be activated by a base (e.g.,

-

Coordination Sphere: Unsaturated.

-

Reactivity: This species possesses a vacant coordination site intended for the hydrogen donor (e.g., isopropanol or formate). However, in the presence of air,

competes for this site, leading to irreversible oxidation and formation of catalytically inactive Ru-oxo species.

Visualization of the Activation & Degradation Pathway

Figure 1: The transition from the stable 18-electron precursor to the sensitive 16-electron active species. Note that air exposure is critical only after base activation.

Stability Profile Analysis

Solid State Stability

| Parameter | Condition | Stability Outcome |

| Atmosphere | Ambient Air | High. Can be weighed/dispensed without a glovebox. |

| Temperature | Room Temp ( | Moderate. Stable for weeks; prolonged exposure may cause slow darkening. |

| Temperature | Refrigerated ( | Excellent. Stable for >12 months. |

| Light | Ambient Light | Moderate. Store in amber vials to prevent slow photolytic arene loss. |

Solution State Stability

| Solvent System | Condition | Stability Outcome |

| Dichloromethane (DCM) | No Base | Good. Stable for hours/days. |

| Methanol/Isopropanol | No Base | Good. Slow solvolysis possible over days. |

| Any Solvent | With Base | Poor. The 16e⁻ species forms immediately. Solution must be degassed. |

| Water (Micelles) | With Surfactant | Anomalous. Surfactant micelles can shield the active species, allowing some "on-water" reactions in air. |

Experimental Protocols

Standard Handling (Inert Atmosphere)

Best for: High-value substrates, kinetic studies, or long reaction times.

-

Preparation: Weigh the Ru-TsDPEN precursor in air.

-

Vessel: Transfer to a Schlenk flask or a vial with a septum cap.

-

Degassing: Evacuate and backfill with Nitrogen/Argon (

). -

Solvent: Add degassed solvent (e.g., DCM, IPA).

-

Activation:

-

Add the azeotropic mixture (e.g.,

5:2). -

Note: The solution will typically shift color (often orange to deep red/purple) upon formation of the active amide species.

-

-

Reaction: Add the substrate (ketone/imine) via syringe.

"Open-Air" Handling (Rapid Screening)

Best for: Robust substrates, industrial process screening, aqueous micellar conditions.

While the active species is sensitive, the rate of hydrogen transfer often exceeds the rate of oxidative decomposition in high-concentration scenarios.

-

Solvent: Use reagent-grade isopropanol or water (if using surfactants like TPGS-750-M).

-

Base: Add KOH or

immediately before the substrate. -

Speed: Once the base is added, do not pause . Add the substrate immediately to engage the catalyst in the catalytic cycle (forming the transiently stable Ru-Hydride) rather than leaving the 16e⁻ species exposed to air.

-

Limitation: This method is not recommended for slow reactions (>12 hours) as catalyst death will eventually stall conversion.

Troubleshooting & Quality Control

Visual Indicators of Degradation

-

Pristine Precursor: Bright orange/yellow powder.

-

Active Catalyst: Deep red or purple solution (depending on solvent).

-

Degraded Species: Brown/Black precipitate or a "muddy" green solution indicates formation of Ru-oxides or inactive clusters.

Reactivation of Aged Catalyst

If the precursor has darkened (partial decomposition):

-

Dissolve in DCM.

-

Filter through a short pad of silica gel (removes Ru-oxides).

-

Concentrate and recrystallize from DCM/Hexane.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research. [Link]

-

Wu, X., et al. (2009). Aqueous Asymmetric Transfer Hydrogenation of Ketones: A Green and Efficient Process. Chemistry - A European Journal. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews. [Link]

Sources

Coordination geometry of Chloro(p-cymene) ruthenium complexes

Coordination Geometry and Therapeutic Applications of Chloro(p-cymene) Ruthenium Complexes: A Comprehensive Technical Guide

Executive Summary

Organometallic ruthenium(II)-arene complexes have emerged as a transformative class of compounds in medicinal inorganic chemistry and catalysis. Among them, chloro(p-cymene) ruthenium complexes—most notably the dimeric precursor [Ru(η6-p-cymene)Cl2]2 and its monomeric derivative RAPTA-C ([Ru(η6-p-cymene)Cl2(PTA)])—exhibit highly unique structural and chemical properties. This whitepaper provides an in-depth analysis of their coordination geometry, synthetic methodologies, and mechanisms of action, specifically focusing on their paradigm-shifting role as targeted, low-toxicity antimetastatic agents.

Structural Principles: The Coordination Geometry

Chloro(p-cymene) ruthenium(II) complexes adopt a characteristic pseudo-octahedral geometry, universally described in crystallography as a "three-legged piano stool"[1]. In this configuration, the ruthenium(II) center is stabilized by the π-electron density of the η6-coordinated p-cymene ligand, which forms the planar "seat" of the stool. The remaining coordination sites (the "legs") are occupied by labile ligands, typically chlorides and/or a phosphine/amine ligand like 1,3,5-triaza-7-phosphaadamantane (PTA)[1][2].

Causality of Structural Design: The p-cymene ligand is not merely a structural scaffold; its hydrophobic nature facilitates passive cellular uptake and provides a steric shield that modulates the reactivity of the metal center[3]. The isopropyl group of the p-cymene ring can nestle into hydrophobic pockets of target proteins (such as the nucleosome core particle), dictating site selectivity[3]. Meanwhile, the PTA ligand in RAPTA-C enhances aqueous solubility without compromising the complex's stability, as its low pKa (3.13) ensures it remains unprotonated under physiological conditions[4].

Table 1: Quantitative Structural Parameters of RAPTA-C [1][5]

| Parameter | Bond Length (Å) / Angle (°) | Structural Significance |

|---|---|---|

| Ru–Arene (centroid) | ~1.69 - 1.70 Å | Indicates strong π-backbonding and stable η6-coordination. |

| Ru–C (substituted) | 2.19 - 2.21 Å | Uniformity reflects symmetrical electron distribution in the arene ring. |

| Ru–Cl | 2.41 - 2.43 Å | Labile bonds; susceptible to hydrolysis in low-chloride environments. |

| Ru–P (PTA) | ~2.29 - 2.30 Å | Strong coordination preventing PTA dissociation during transport. |

| Cl–Ru–Cl Angle | ~86° - 88° | Cis-configuration essential for specific protein/DNA adduct formation. |

Synthetic Methodologies: From Precursor to Monomer

The synthesis of RAPTA-C is a robust, self-validating two-step process. The first step generates the dimeric precursor, which is subsequently cleaved by the PTA ligand to form the active monomer.

Protocol 1: Synthesis of [Ru(η6-p-cymene)Cl2]2 Dimer

Rationale: Instead of starting with pre-formed p-cymene, the reaction utilizes α-phellandrene. Under reflux in an alcohol solvent, α-phellandrene undergoes in situ isomerization and dehydrogenation to form p-cymene. This reaction elegantly serves a dual purpose: it provides the arene ligand while simultaneously reducing the Ru(III) center to Ru(II)[6].

-

Preparation: Dissolve 1.0 g of Ruthenium(III) chloride trihydrate (RuCl3·3H2O) in 10 mL of anhydrous ethanol in a Schlenk flask under an inert argon atmosphere[7].

-

Addition: Add a large molar excess (approx. 3 mL) of α-phellandrene to the solution[7].

-

Reflux: Reflux the mixture at 80°C for 6 hours. Validation: The solution will transition to a dark red/brown color, indicating the reduction of Ru(III) to Ru(II) and the formation of the dimer[7].

-

Precipitation: Cool the mixture to 0°C and add 10 mL of pentane. The non-polar pentane forces the precipitation of the highly crystalline dimer while keeping unreacted α-phellandrene in solution[7].

-

Collection: Filter the dark red crystals, wash with cold diethyl ether (3 x 5 mL), and dry under vacuum. Expected Yield: >90%[6][7].

Protocol 2: Synthesis of RAPTA-C Monomer

Rationale: The dimeric bridge is cleaved by the sterically demanding and electron-donating PTA ligand. A 1:2 molar ratio (dimer:PTA) ensures complete conversion to the monomeric half-sandwich complex[4][8].

-

Dissolution: Under an inert atmosphere, dissolve the [Ru(η6-p-cymene)Cl2]2 dimer in anhydrous methanol[9].

-

Ligand Addition: In a separate flask, dissolve 2.0 equivalents of PTA in anhydrous methanol and add it dropwise to the dimer solution with continuous stirring[8][9].

-

Reflux: Reflux the mixture for 24 hours. Validation: The cleavage of the chloride bridges results in a color shift from dark red to a lighter orange/yellow[4][9].

-

Purification: Remove the methanol under reduced pressure. Wash the resulting solid thoroughly with hexane to remove unreacted starting materials[9]. Dry under vacuum to yield pure RAPTA-C.

Synthetic workflow from RuCl3 to the RAPTA-C monomer.

Mechanistic Action in Drug Development: The RAPTA-C Paradigm

Unlike classical platinum-based chemotherapeutics (e.g., cisplatin) that indiscriminately cross-link DNA, RAPTA-C is a "multitargeted" drug with a profound preference for protein binding[2][10]. It exhibits remarkably low in vitro cytotoxicity against primary cancer cells (IC50 > 300 μM in most cell lines) but demonstrates potent in vivo anti-metastatic and anti-angiogenic efficacy[2][10].

Activation via Hydrolysis: The biological activity of RAPTA-C is governed by the concentration gradient of chloride ions. In the extracellular matrix (high Cl⁻, ~100 mM), the complex remains stable and inactive[4][10]. Upon entering the intracellular environment (low Cl⁻, ~4 mM), the labile chlorido ligands undergo rapid hydrolysis to form the reactive aqua adduct [RuCl(H2O)(η6-p-cymene)(PTA)]+[4][10].

Target Profiling: Once activated, the ruthenium center preferentially coordinates to the nucleophilic residues (e.g., histidine, glutamate) of intracellular proteins[3]. Key targets include:

-

Chromatin Histone Cores: RAPTA-C forms adducts with the nucleosome core particle, altering chromatin dynamics without directly damaging the DNA backbone[3][10].

-

Enzymatic Inhibition: It selectively inhibits cathepsin B and thioredoxin reductase (TrxR), enzymes critical for tumor invasion and oxidative stress management[2][8].

-

Apoptotic Pathways: The accumulation of protein adducts triggers G2/M phase cell cycle arrest and induces apoptosis via the p53 and c-Jun N-terminal kinase (JNK) mitochondrial pathways[11].

Intracellular activation and multi-targeted mechanism of RAPTA-C.

Conclusion

The coordination geometry of chloro(p-cymene) ruthenium complexes fundamentally dictates their chemical reactivity and biological utility. The pseudo-octahedral "piano-stool" architecture provides a highly tunable platform where the arene ligand imparts lipophilicity and target specificity, while the labile halides act as environmental sensors for intracellular activation. Through self-validating synthetic protocols and a deep understanding of their protein-targeted mechanism of action, compounds like RAPTA-C represent a highly promising, low-toxicity frontier in the development of next-generation antimetastatic therapeutics.

References

-

The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed (NIH). Available at: [Link]

-

Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C) - PMC (NIH). Available at:[Link]

-

Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC (NIH). Available at:[Link]

-

Tuning Histone Site Selectivity in the Nucleosome with Organometallic Agents - bioRxiv. Available at: [Link]

-

Synthesis Protocols: Dichloro(p-cymene)ruthenium(II) dimer - Università degli Studi di Parma. Available at:[Link]

-

RAPTA - Wikipedia. Available at:[Link]

Sources

- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAPTA-C|Ruthenium Anticancer Complex|RUO [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. repository.unipr.it [repository.unipr.it]

- 8. RAPTA - Wikipedia [en.wikipedia.org]

- 9. RAPTA-C|Ruthenium Anticancer Complex|RUO [benchchem.com]

- 10. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of Chloro(p-cymene)(N-tosyl-diamine)Ruthenium(II) Complexes

[1][2]

Executive Summary & Molecular Identity[1][2]

This guide details the solubility profile of Chloro(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (commonly abbreviated as RuCl(p-cymene)(TsDPEN) ).[1] This organometallic complex is a cornerstone catalyst for Asymmetric Transfer Hydrogenation (ATH).[1]

The nomenclature "Chloro(p-cymene)N-(p-toluenesulfonyl)" refers to a class of "piano-stool" ruthenium complexes where the metal center is coordinated by:

- -p-cymene: A neutral arene ligand occupying three coordination sites.[1]

-

Chloride: An anionic leaving group.[1]

-

N-tosyl-diamine: A bidentate chiral ligand (e.g., TsDPEN or TsCYDN) coordinated via the amido nitrogen and the amine nitrogen.[1]

Understanding the solubility of this complex is critical not just for dissolution, but for controlling its catalytic activation (formation of the 16-electron hydride species) and purification (recrystallization).[1]

Physicochemical Baseline[1][2][3]

Solubility Profile

The solubility of RuCl(p-cymene)(TsDPEN) is dictated by the balance between the lipophilic p-cymene/aryl groups and the polar sulfonamide/chloride moieties.[1]

Quantitative & Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High (>50 mg/mL) | Primary solvent for synthesis and handling.[1] The polarizable C-Cl bonds stabilize the dipole of the Ru-Cl bond.[1] |

| Chloroform ( | High | Used for optical rotation measurements and NMR characterization.[1] | |

| Alcohols | Methanol (MeOH) | High | Excellent solubility.[1] Often used during catalyst synthesis from the dimer precursor.[1] |

| Ethanol (EtOH) | Moderate-High | Good solubility; preferred green alternative to MeOH.[1] | |

| Isopropanol (IPA) | Reactive Solubility | Soluble, but IPA acts as a hydride donor in the presence of base.[1] Long-term storage in IPA/base leads to formation of the Ru-H species.[1] | |

| Ethers | Diethyl Ether ( | Insoluble | Acts as an antisolvent .[1] Used to precipitate the catalyst from DCM or Methanol.[1] |

| THF | Moderate | Soluble, but less commonly used than DCM due to potential coordination competition.[1] | |

| Hydrocarbons | Hexane / Pentane | Insoluble | Strictly an antisolvent.[1] Used to wash crystals to remove free p-cymene or ligand impurities.[1] |

| Toluene | Low-Moderate | Solubility increases significantly with temperature; suitable for hot recrystallization.[1] | |

| Aqueous Media | Water | Insoluble | The complex is hydrophobic.[1] However, it can be solubilized in water using surfactants (e.g., Tween 80, Synperonic F108) for micellar catalysis.[1][2] |

Mechanistic Implications of Solvent Choice[1][2]

The choice of solvent is not passive; it actively dictates the stability and active state of the catalyst.[1]

The "Reactive Solubility" in Isopropanol

In ATH reactions, Isopropanol (IPA) serves a dual role as both solvent and hydrogen donor.[1]

-

Dissolution: The Ru-Cl precursor dissolves in IPA.[1]

-

Activation: Upon addition of a base (e.g., KOH,

), HCl is eliminated.[1] -

Hydride Formation: The 16e- Ru-amido species typically abstracts a hydride from IPA, forming the active Ru-H (Ruthenium Hydride) species.[1]

-

Critical Note: Do not store the catalyst in IPA/Base mixtures for extended periods without substrate, as the active hydride species can decompose or dimerize.[1]

Aqueous Micellar Solubilization

While insoluble in pure water, the complex is highly active in "on-water" or micellar conditions.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization

This method relies on the high solubility in DCM and insolubility in Diethyl Ether/Hexane.[1]

-

Dissolution: Dissolve crude RuCl(p-cymene)(TsDPEN) (e.g., 500 mg) in the minimum amount of Dichloromethane (approx. 2–3 mL) at room temperature. Ensure complete dissolution; filter through a 0.45

m PTFE syringe filter if particulates remain.[1] -

Antisolvent Addition: Slowly add Diethyl Ether (approx. 10–15 mL) down the side of the vessel while stirring gently. A cloud point should be observed.[1]

-

Crystallization: Allow the mixture to stand at 4°C (fridge) or -20°C (freezer) for 4–12 hours. Orange/brown microcrystals will form.[1]

-

Isolation: Filter the crystals (fritted glass funnel) and wash with cold Pentane (

mL) to remove residual mother liquor. -

Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trapped chlorinated solvents.

Protocol B: Preparation of Stock Solution for Screening

For high-throughput screening (HTS) of substrates:

-

Solvent: Anhydrous DCM is recommended for stock solutions due to its inertness (unlike alcohols which can initiate hydride transfer if base is present).[1]

-

Concentration: Prepare a 0.01 M stock solution (6.36 mg/mL).

-

Storage: Store under Argon/Nitrogen at 4°C. Stable for weeks.

Visualization of Solubility & Workflow

Diagram 1: Solubility Interaction Map

This diagram illustrates the interaction between the solvent types and the catalyst's structural domains.[1]

Caption: Solubility interaction map showing solvent compatibility and mechanistic roles.

Diagram 2: Recrystallization Workflow

A step-by-step logic flow for purifying the complex.[1]

Caption: Standard operating procedure for the purification of Ru-TsDPEN complexes.

References

-

Thermo Scientific Chemicals. Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(II) Product Specifications.Link[1]

-

Delcourt, M. L., et al. (2016).[1][2] "Scalable Kinetic Resolution of Racemic 4-Formyl[2.2]paracyclophane Using RuCl(p-cymene)[(R,R)-Ts-DPEN] via Asymmetric Transfer Hydrogenation." Advanced Synthesis & Catalysis, 358(8), 1213-1218.[1][2] Link[1]

-

Öztürk, B. Ö., et al. (2023).[1][2][3] "Recyclable Asymmetric Transfer Hydrogenation in Water Using RuCl(p-cymene)[(R,R)-Ts-DPEN] via Surfactant-Based Delivery." Reaction Chemistry & Engineering, 8(2), 424-431.[1][2] Link

-

Sigma-Aldrich. RuCl(p-cymene)[(R,R)-Ts-DPEN] Safety Data Sheet & Solubility Data.[1]Link[1]

History and development of Noyori-Ikariya ruthenium catalysts

Escaping Flatland: The History, Mechanism, and Application of Noyori-Ikariya Ruthenium Catalysts in Asymmetric Transfer Hydrogenation

Executive Summary

The pharmaceutical industry's shift toward single-enantiomer drugs necessitates highly efficient, scalable, and atom-economical asymmetric synthesis. While early asymmetric hydrogenation required high-pressure hydrogen gas and specialized equipment, the 1995 introduction of the Noyori-Ikariya ruthenium-based catalysts revolutionized the field[1]. By enabling Asymmetric Transfer Hydrogenation (ATH) using stable liquid hydrogen donors, these catalysts provided an operationally simple, highly enantioselective pathway to chiral alcohols and amines. As a Senior Application Scientist, I present this whitepaper to dissect the structural design, the bifunctional outer-sphere mechanism, and the field-proven protocols of Noyori-Ikariya catalysts, providing actionable insights for drug development professionals.

Historical Context: The Evolution of Asymmetric Reduction

Prior to the mid-1990s, the gold standard for enantioselective reduction was the Rh- or Ru-BINAP system, which Ryoji Noyori famously developed[2]. While highly effective, these systems required flammable, high-pressure

In 1995, Ryoji Noyori and Takao Ikariya introduced a paradigm shift: a practical Ru(II)-based catalyst combining a homochiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand with an

Catalyst Architecture: Form Follows Function

The brilliance of the Noyori-Ikariya catalyst lies in its modular, bifunctional design. Every structural component serves a precise mechanistic purpose.

-

The Ru(II) Core: Acts as the transition metal engine, capable of toggling between a 16-electron neutral state and an 18-electron hydride state[1].

-

The

-Arene Ligand: Serves as both a steric shield and an electronic modulator. The choice of arene directly impacts the reaction kinetics. While benzene provides the highest raw activity, bulkier arenes like p-cymene are preferred in drug synthesis because they restrict substrate approach, thereby maximizing enantiomeric excess (ee)[1]. -

The Chiral Diamine (TsDPEN): The sulfonyl group (Ts) withdraws electron density, increasing the acidity of the adjacent N-H proton. This N-H bond is the "secret weapon" of the catalyst, participating directly in the transition state to stabilize the substrate[6].

Table 1: Impact of Arene Ligand Substitution on Catalytic Activity

| Arene Ligand | Relative Reactivity | Steric Bulk | Primary Industrial Application |

| Benzene | Highest | Low | Fast reductions of unhindered ketones |

| p-Cymene | High | Medium | Broad-spectrum API synthesis (Optimal balance) |

| Mesitylene | High | Medium | Specialized bulky substrates |

| Hexamethylbenzene | Lowest | High | Highly specific stereocontrol requirements |

| Data synthesized from established reactivity orders[1]. |

Mechanistic Paradigm: The Bifunctional Outer-Sphere Pathway

Unlike traditional inner-sphere mechanisms where the substrate directly coordinates to the metal, the Noyori-Ikariya catalyst operates via an outer-sphere bifunctional mechanism [1]. The causality behind the high enantioselectivity stems from a highly organized, six-membered pericyclic transition state[7].

-

Precatalyst Activation: The 18-electron precatalyst undergoes elimination of HCl in the presence of a base, generating the active 16-electron Ru(II) amido complex[1].

-

Hydride Formation: The 16-electron complex abstracts two hydrogen atoms from the donor (e.g., formic acid). The ruthenium center accepts a hydride (

), while the basic amido nitrogen accepts a proton ( -

Concerted Transfer: The substrate ketone approaches the catalyst. The Ru-H attacks the carbonyl carbon, while the N-H simultaneously hydrogen-bonds to the carbonyl oxygen.

-

Stereocontrol: Enantioselectivity is governed by

interactions. The electron-rich aryl group of the substrate favors a position adjacent to the

Figure 1: Bifunctional outer-sphere catalytic cycle of Noyori-Ikariya asymmetric transfer hydrogenation.

Field-Proven Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of the RuCl(p-cymene)[(R,R)-TsDPEN] Precatalyst

Causality: The catalyst is synthesized by complexing a ruthenium dimer with the chiral ligand. Triethylamine (

-

Setup: In an oven-dried, argon-flushed Schlenk flask, combine

(1.0 equiv) and (R,R)-TsDPEN (2.0 equiv)[9]. -

Solvation & Reaction: Suspend the solids in anhydrous dichloromethane (or isopropanol). Add

(4.0 equiv). Stir the mixture at 80 °C for 1 hour[9]. -

Validation Checkpoint 1 (Visual): The reaction is successful when the suspension transitions from a cloudy orange mixture to a deep, homogenous purple/dark red solution.

-

Isolation: Wash the organic layer with water to remove triethylamine hydrochloride salts. Dry over

, filter, and concentrate in vacuo to yield the precatalyst as a microcrystalline solid[10].

Protocol B: Standardized ATH of Prochiral Ketones

Causality: While 2-propanol is a common hydrogen donor, it creates a reversible equilibrium. For industrial scale-up, an azeotropic mixture of formic acid and triethylamine (FA/TEA, 5:2 molar ratio) is preferred. Formic acid decomposes into

-

Preparation: To an ice-cooled vessel, slowly add formic acid followed by

to achieve a 5:2 molar ratio. Caution: Highly exothermic.[10]. -

Reaction: Add the prochiral ketone (e.g., acetophenone) and 0.5 mol% of the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst. Stir at 40 °C[10].

-

Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC. Upon consumption of the ketone, quench with water.

-

Analysis: Extract with ethyl acetate. Determine the enantiomeric excess (ee) using Chiral HPLC. A successful run should yield >98% ee[1].

Figure 2: Self-validating experimental workflow for catalyst synthesis and subsequent ATH reaction.

Industrial Scale-Up and API Synthesis

The predictability and scalability of the Noyori-Ikariya catalyst have made it a staple in pharmaceutical manufacturing.

Case Study 1: Montelukast (Singulair) Intermediates The synthesis of leukotriene receptor antagonists like Montelukast requires the precise stereocontrol of secondary allylic alcohols. The Ru-TsDPEN catalyst successfully facilitates the ATH of 1,3-diphenyl-2-propen-1-ol derivatives, a core component in the drug's architecture, yielding high ee without unwanted double-bond transposition[11].

Case Study 2: Fluorinated Pharmaceuticals

Trifluoromethyl (

Table 2: Comparison of Hydrogen Donors in Industrial ATH

| Hydrogen Donor System | Mechanism | Reversibility | Best Use Case |

| 2-Propanol / KOH | MPV-type transfer | Reversible | Lab-scale synthesis, dynamic kinetic resolutions |

| Formic Acid / TEA (5:2) | Hydride transfer | Irreversible ( | Industrial API scale-up, complete conversions |

| Sodium Formate / | Aqueous hydride transfer | Irreversible | Green chemistry, biphasic catalyst recovery |

| Data compiled from mechanistic studies of ATH donor systems[4][10][13]. |

Conclusion

The Noyori-Ikariya ruthenium catalyst represents a triumph of rational chemical design. By leveraging an outer-sphere bifunctional mechanism, it bypasses the limitations of traditional high-pressure hydrogenation. For drug development professionals, mastering the causality behind the arene selection, the TsDPEN ligand's electronics, and the choice of hydrogen donor is essential for unlocking robust, scalable asymmetric syntheses.

References

1.1 - MDPI[1] 2.10 - Chem-Station Int. Ed.[10] 3.7 - Repositorio UFMG[7] 4.8 - Organometallics - ACS Publications[8] 5.4 - Center for Nonlinear Studies (LANL)[4] 6.5 - Advanced Journal of Chemistry[5] 7. 9 - Arabian Journal of Chemistry[9] 8.3 - ResearchGate[3] 9. 2 - Thermo Fisher Scientific[2] 10.12 - NIH / ACS Org Inorg Au[12] 11. 6 - PMC[6] 12.14 - ACS Publications[14] 13.11 - CORE[11] 14. 13 - RSC[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. cnls.lanl.gov [cnls.lanl.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.ufmg.br [repositorio.ufmg.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Noyori-Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

The Gatekeeper of Efficiency: Unraveling the Role of the 16-Electron Ruthenium Intermediate in Transfer Hydrogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer hydrogenation (TH) represents a cornerstone of modern synthetic chemistry, offering a safer and often more selective alternative to traditional hydrogenation methods that use high-pressure molecular hydrogen.[1][2] At the heart of the most efficient TH processes are ruthenium-based catalysts, whose remarkable activity is governed by a fleeting, yet pivotal, chemical entity: the coordinatively unsaturated 16-electron ruthenium intermediate. This guide provides an in-depth exploration of this critical species, moving from its formation from stable precatalysts to its central role in the catalytic cycle. We will dissect the mechanistic pathways, provide field-proven experimental protocols for its study, and examine how ligand design can modulate its reactivity to achieve exceptional catalytic performance.

Introduction: Beyond High-Pressure Hydrogenation

Transfer hydrogenation is a reduction reaction where hydrogen is transferred from a donor molecule (such as isopropanol or formic acid) to an acceptor (like a ketone or imine) without the use of gaseous H₂.[1][3] This methodology circumvents the need for specialized high-pressure reactors, making it a more practical and accessible technique for both academic and industrial laboratories.[2] Ruthenium complexes, particularly the half-sandwich arene-ruthenium systems pioneered by Noyori, have emerged as exceptionally versatile and efficient catalysts for this transformation, enabling the asymmetric synthesis of chiral alcohols and amines with high enantioselectivity.[3][4][5]

The catalytic journey, however, does not begin with the stable, 18-electron precatalyst that is typically handled on the bench. The true catalytic cycle is initiated only after the in-situ formation of a coordinatively unsaturated 16-electron intermediate. Understanding the generation and reactivity of this species is paramount to catalyst design, reaction optimization, and mechanistic elucidation.

Genesis of the Active Catalyst: From 18-Electron Precatalyst to the 16-Electron Intermediate

Most ruthenium transfer hydrogenation catalysts are stored and handled as stable, 18-electron Ru(II) complexes, often containing a halide ligand, such as [(η⁶-arene)Ru(N,N'-diamine)Cl].[2][6] These precatalysts are catalytically dormant. Activation requires the dissociation of a ligand to create a vacant coordination site, a process typically facilitated by a base.

In the presence of a base (e.g., KOH or NaOiPr), the chloride ligand is abstracted, eliminating HCl and generating the neutral, 16-electron ruthenium-amido complex.[6] This species is coordinatively unsaturated and highly reactive, serving as the entry point into the catalytic cycle.

Figure 1: Activation of the 18-electron precatalyst to the 16-electron active intermediate.

The Catalytic Cycle in Focus: A Mechanistic Walkthrough

The 16-electron intermediate orchestrates the entire hydrogen transfer process. The most widely accepted mechanism, particularly for Noyori-type catalysts, is a concerted, outer-sphere pathway that involves metal-ligand bifunctionality.[5] The cycle can be broken down into two principal stages.

Stage 1: Hydrogen Loading - Formation of the Ruthenium Hydride

The newly formed 16-electron species immediately reacts with the hydrogen donor, typically 2-propanol. This is not a simple displacement. Instead, the ruthenium center and the amido ligand work in concert. The alcohol coordinates to the ruthenium, and through a six-membered transition state, a proton is transferred from the alcohol's hydroxyl group to the amido ligand, while a hydride (H⁻) is transferred from the alcohol's α-carbon to the ruthenium center. This step, a form of β-hydride elimination from a transient ruthenium-isopropoxide species, generates the key 18-electron ruthenium-hydride intermediate and releases a molecule of acetone.[7]

Stage 2: Hydrogen Delivery - Reduction of the Substrate

The 18-electron ruthenium-hydride is the active reducing agent. The substrate (e.g., a ketone) approaches, and in another concerted step, the hydride from the ruthenium and the proton from the newly formed amine ligand are transferred to the carbonyl carbon and oxygen, respectively.[5][8] This simultaneous delivery of H⁻ and H⁺ is highly efficient and is the origin of the reaction's stereoselectivity in asymmetric variants. This transfer regenerates the 16-electron ruthenium-amido complex and releases the reduced product (the alcohol), priming the catalyst for the next cycle.

Figure 2: The central role of the 16e⁻ intermediate in the transfer hydrogenation catalytic cycle.

Mechanistic Elucidation: Experimental Protocols

Studying a transient species like the 16-electron intermediate requires carefully designed experiments. The following protocols provide a framework for observing the formation of the active catalyst and quantifying its performance.

Protocol 1: In-situ ¹H NMR Monitoring of Catalyst Activation and Hydride Formation

This protocol allows for the direct observation of the ruthenium-hydride species, which is a downstream product of the 16-electron intermediate's reaction with the H₂ donor.

Objective: To monitor the conversion of a Ru-Cl precatalyst to the active Ru-H species.

Methodology:

-

Preparation: In a nitrogen-filled glovebox, add 5 mg of the Ru(II) precatalyst (e.g., [(p-cymene)Ru(TsDPEN)Cl]) to a screw-cap NMR tube.

-

Solvent Addition: Add 0.6 mL of deuterated 2-propanol (isopropanol-d₈). Cap the tube, remove it from the glovebox, and acquire an initial ¹H NMR spectrum (Time = 0). This spectrum will show the characteristic peaks for the precatalyst and the solvent.

-

Activation: Prepare a solution of 1 M KOH in 2-propanol. In the glovebox, add 10 µL of this base solution to the NMR tube. The molar ratio of Ru:Base should be approximately 1:2.

-

Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).

-

Analysis: Observe the disappearance of the precatalyst's arene and ligand peaks and the appearance of a new, characteristic high-field signal between -5 and -10 ppm. This upfield resonance is indicative of the metal-hydride (Ru-H) proton.[7][9] The rate of its appearance correlates with the activity of the 16-electron intermediate.

Figure 3: Workflow for NMR monitoring of Ru-H formation.

Protocol 2: Kinetic Analysis of Transfer Hydrogenation via GC

This protocol quantifies the reaction rate, providing indirect but powerful evidence for the role of different species in the rate-determining step.

Objective: To determine the reaction rate and turnover frequency (TOF) of the catalytic system.

Methodology:

-

Stock Solutions: Prepare stock solutions of the ketone substrate (e.g., 1 M acetophenone in 2-propanol), the precatalyst (e.g., 10 mM in 2-propanol), and the base (e.g., 0.1 M KOH in 2-propanol).

-

Reaction Setup: In a thermostatted vial (e.g., at 40 °C) equipped with a magnetic stir bar, add 2-propanol as the solvent. Add the internal standard (e.g., dodecane), followed by the substrate, precatalyst, and base stock solutions to achieve the desired concentrations (e.g., Substrate:Catalyst:Base ratio of 1000:1:2). The total volume should be fixed for all runs (e.g., 5 mL).

-

Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

-

Quenching: Immediately quench the aliquot in a GC vial containing 1 mL of diethyl ether and a small amount of silica gel to neutralize the base and remove the catalyst.

-

Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the substrate (ketone) and the product (alcohol) relative to the internal standard.

-

Calculation: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. The Turnover Frequency (TOF) can be calculated as (moles of product per mole of catalyst) / time (h⁻¹).

The Architect's Tools: Influence of Ligand and Arene Structure

The electronic and steric properties of the ligands coordinated to ruthenium are not merely spectator components; they are critical design elements that modulate the stability and reactivity of the 16-electron intermediate.

-

Diamine Ligands: In Noyori-type catalysts, the N-H group on the diamine ligand is essential for the bifunctional mechanism.[8] Electron-donating or withdrawing groups on the ligand's sulfonyl moiety (e.g., TsDPEN) can fine-tune the acidity of this proton and the electron density at the metal center.

-

Phosphine Ligands: In other systems, phosphine ligands are used. Electron-rich phosphines can increase the electron density on the ruthenium, which may affect the rate of hydride formation and transfer.[10] Bulky phosphines can create a specific steric environment that enhances stereoselectivity.

-

Arene Ligands: The η⁶-arene ring influences the catalyst's stability and activity. A well-established trend shows that catalytic activity often follows the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[6] This is attributed to the electron-donating nature of methyl groups on the arene, which can stabilize the electron-deficient 16-electron intermediate but may slow down subsequent catalytic steps.

Table 1: Effect of Arene Ligand on Catalytic Activity in Acetophenone Reduction

| Catalyst Arene Ligand | Relative Activity Order | Key Characteristic |

| Benzene | Highest | Less electron-donating, promotes higher reactivity. |

| p-Cymene | Intermediate | Common choice, balances stability and activity.[6] |

| Hexamethylbenzene | Lowest | Highly electron-donating, may over-stabilize intermediates.[6] |

Conclusion

The 16-electron ruthenium species, while often spectroscopically elusive, is the linchpin of catalytic transfer hydrogenation. It is the gatekeeper that, once formed from a stable precatalyst, initiates the hydrogen loading and delivery sequence. Its coordinatively unsaturated nature makes it highly reactive, while the ligands that surround it provide the electronic and steric sculpting necessary for high efficiency and, in asymmetric cases, exquisite stereocontrol. For researchers in catalysis and drug development, a deep understanding of this intermediate is not merely academic; it is the key to rationally designing the next generation of catalysts for more efficient, selective, and sustainable chemical synthesis.

References

-

Title: Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air.[11] Source: Google Cloud. URL:

-

Title: Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand.[12] Source: Web of Proceedings - Francis Academic Press. URL:

-

Title: Noyori Asymmetric Transfer Hydrogenation.[8] Source: Chem-Station Int. Ed. URL:

-

Title: Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones.[10] Source: Organometallics - ACS Publications. URL:

-

Title: ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov.[13] Source: Science.gov. URL:

-

Title: Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones.[14] Source: Organometallics - ACS Publications. URL:

-

Title: Transfer Hydrogenation Reactions of Photoactivatable N,N'-Chelated Ruthenium(II) Arene Complexes.[9] Source: SciELO. URL:

-

Title: A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones.[4] Source: Organic Chemistry Frontiers (RSC Publishing). URL:

-

Title: Ruthenium-Catalyzed Hydrogen Transfer Reactions.[1] Source: DiVA. URL:

-

Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.[2] Source: PMC. URL:

-

Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.[6] Source: MDPI. URL:

-

Title: Transfer hydrogenation - Wikipedia.[3] Source: Wikipedia. URL:

-

Title: Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.[7] Source: PMC - NIH. URL:

-

Title: The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor.[5] Source: SCIRP. URL:

-

Title: Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution.[15] Source: Inorganic Chemistry - ACS Publications. URL:

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 4. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

- 6. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 7. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Transfer Hydrogenation Reactions of Photoactivatable N,N'-Chelated Ruthenium(II) Arene Complexes [scielo.org.mx]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air - American Chemical Society [acs.digitellinc.com]

- 12. webofproceedings.org [webofproceedings.org]

- 13. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Alcohols via RuCl(p-cymene)N-(p-toluenesulfonyl) Catalyzed Reduction

Introduction: A Modern Approach to Asymmetric Ketone Reduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity.[1] Among the myriad of methods available, the asymmetric transfer hydrogenation (ATH) of prochiral ketones utilizing Noyori-type ruthenium catalysts stands out for its operational simplicity, high efficiency, and exceptional enantioselectivity.[2][3] This guide provides an in-depth exploration of the [RuCl(p-cymene)((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)] catalyst system, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

The catalyst, often abbreviated as RuCl(p-cymene)TsDPEN, has demonstrated remarkable efficacy in the reduction of a wide array of ketones, including those with functional groups that are sensitive to other reduction methods.[4] Its ability to utilize benign hydrogen donors like a formic acid/triethylamine azeotrope or isopropanol circumvents the need for high-pressure gaseous hydrogen, rendering the procedure more accessible and safer for standard laboratory settings.[3]

Mechanistic Insights: The Engine of Enantioselectivity

The remarkable stereocontrol exerted by the RuCl(p-cymene)TsDPEN catalyst is a consequence of a well-orchestrated catalytic cycle. The mechanism for the asymmetric transfer hydrogenation with these Noyori-Ikariya catalysts is now well-established.[5] The precatalyst is activated through the elimination of HCl to form a 16-electron neutral Ru(II) complex. This species then abstracts two hydrogen atoms from the hydrogen donor (e.g., isopropanol or formic acid) to generate an 18-electron Ru(II) hydride. This hydride is the key intermediate responsible for the reduction of the ketone. The transfer of the two hydrogen atoms to the carbonyl group proceeds through a six-membered transition state, ultimately yielding the chiral alcohol and regenerating the 16-electron Ru(II) complex.[5]

The chirality of the resulting alcohol is dictated by the stereochemistry of the TsDPEN ligand. The interaction between the substrate and the catalyst in the transition state is governed by a combination of steric and electronic factors. Notably, a CH/π interaction between the η6-p-cymene ligand of the catalyst and an aryl group on the substrate plays a crucial role in orienting the ketone for facial-selective hydride delivery.[6]

Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the asymmetric transfer hydrogenation of acetophenone as a model substrate. The procedure can be adapted for other ketones with minor modifications.

Materials and Reagents:

-

RuCl (or the (R,R)-enantiomer for the opposite alcohol enantiomer)

-

Acetophenone (freshly distilled)

-

Formic acid (≥98%)

-

Triethylamine (NEt₃, freshly distilled)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

-

Schlenk flask or a round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

Caption: A generalized workflow for the asymmetric transfer hydrogenation of ketones.

Detailed Procedure:

-

Preparation of the Hydrogen Donor: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add RuCl (e.g., 6.3 mg, 0.01 mmol, 1 mol%). Add anhydrous solvent (e.g., 5 mL of THF).

-

Substrate Addition: Add acetophenone (e.g., 120 mg, 1.0 mmol) to the flask via syringe.

-

Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine azeotrope (e.g., 0.25 mL) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized for the specific substrate). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the chiral alcohol.

-

Analysis: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR). Determine the enantiomeric excess (e.e.%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Substrate Scope and Performance

The RuCl(p-cymene)TsDPEN catalyst system exhibits a broad substrate scope, effectively reducing a variety of aromatic and some aliphatic ketones with high enantioselectivity and yield. The following table summarizes the performance of the catalyst with a selection of substrates.

| Entry | Ketone Substrate | Product | Yield (%) | e.e. (%) | Reference |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 (S) | [7] |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 95 (S) | [7] |

| 3 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 98 (S) | [7] |

| 4 | 2'-Nitroacetophenone | 1-(2-Nitrophenyl)ethanol | 90 | 98 (R) | [7] |

| 5 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 89 | 99 (S) | [7] |

| 6 | 2-Acetonaphthone | 1-(2-Naphthyl)ethanol | 90 | - | [8] |

| 7 | Benzylacetone | 4-Phenyl-2-butanol | 94 | 93 (S) | [7] |

| 8 | 4-Chromone | (S)-4-Chromanol | >99 | 99 (S) | [7] |

Conditions may vary slightly between different literature reports. The stereochemistry of the product alcohol is dependent on the chirality of the TsDPEN ligand used.

Expertise & Experience: Troubleshooting and Best Practices

To ensure successful and reproducible results, it is crucial to adhere to best practices and be aware of potential pitfalls.

Causality Behind Experimental Choices:

-